molecular formula C9H9NO B061570 2-(1-Hydroxyethyl)benzonitrile CAS No. 182964-49-4

2-(1-Hydroxyethyl)benzonitrile

Cat. No. B061570
M. Wt: 147.17 g/mol
InChI Key: QUUYOBOUUVMQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds such as 2-(Alkylamino)benzonitriles has been achieved through rhodium-catalyzed cyanation on the aryl C-H bond, demonstrating the versatility of cyanation reactions in producing benzonitrile derivatives. This method provides moderate to good yields and tolerates various substituents, indicating a potential pathway for the synthesis of 2-(1-Hydroxyethyl)benzonitrile (Dong et al., 2015).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively analyzed using techniques such as X-ray diffraction, FT-IR spectroscopy, and DFT calculations. These studies provide insights into the molecular conformations and the effects of substituents on the overall structure, which are critical for understanding the properties and reactivity of 2-(1-Hydroxyethyl)benzonitrile (Demircioğlu et al., 2015).

Chemical Reactions and Properties

2-(1-Hydroxyethyl)benzonitrile and its derivatives participate in various chemical reactions, including base-mediated cyclization and alkali-induced transformations, leading to the formation of complex structures. These reactions highlight the compound's reactivity and potential for creating diverse chemical entities (Tsai et al., 2016).

Scientific Research Applications

  • Sensing Local Environment in Ionic Liquids : Benzonitrile derivatives have been used as infrared probes to monitor the local environment in ionic liquids, such as hydrogen bonding and intrinsic electric fields. This is significant in understanding the properties and behaviors of ionic liquids in various applications (Zhang et al., 2013).

  • Synthesis of Isochroman-1-ones : The reactivity of benzonitrile derivatives has been utilized in the synthesis of 3-substituted isochroman-1-one derivatives, which are important in organic synthesis and potentially in pharmaceutical applications (Khoumeri et al., 2018).

  • Antimicrobial Activity : Certain benzonitrile derivatives have been synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications in developing new antimicrobial agents (Fadda et al., 2013).

  • Biodegradation by Fungi : Fungi like Fusarium solani can degrade benzonitrile, converting it into benzoate and ammonia. This process plays a role in the biodegradation of certain herbicides in the environment, showing the ecological relevance of benzonitrile derivatives (Harper, 1977).

  • Herbicide Degradation in Soil : The microbial degradation of benzonitrile herbicides like dichlobenil in soil and subsurface environments has been studied, highlighting the environmental fate and persistence of these herbicides (Holtze et al., 2008).

  • Synthesis of Nonsteroidal Androgen Receptor Antagonists : Benzonitrile derivatives have been synthesized for potential use in treating conditions like androgenetic alopecia and for sebum control. This has implications in dermatology and endocrinology (Li et al., 2008).

  • Green Synthesis of Benzonitrile : A novel green synthesis route for benzonitrile using ionic liquids as recycling agents has been developed, demonstrating an environmentally friendly approach to synthesizing nitriles (Li et al., 2019).

properties

IUPAC Name

2-(1-hydroxyethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUYOBOUUVMQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Hydroxyethyl)benzonitrile

Synthesis routes and methods

Procedure details

A 1M solution of methylmagnesium bromide in tetrahydrofuran (12 ml, 12 mmol) was dropwise and portionwise added to a solution of 2-cyanobenzaldehyde (1.31 g, 10.0 mmol) dissolved in dried tetrahydrofuran (25 ml), followed by stirring at room temperature for one night. After the reaction, water was added to the reaction mixture followed by extraction with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, the drying agent was filtered off, and the solution was concentrated under reduced pressure to give 1-(2-cyanophenyl)ethanol (1.47 g, quantitative).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.31 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
12 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Hydroxyethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-(1-Hydroxyethyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
2-(1-Hydroxyethyl)benzonitrile
Reactant of Route 4
2-(1-Hydroxyethyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
2-(1-Hydroxyethyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
2-(1-Hydroxyethyl)benzonitrile

Citations

For This Compound
3
Citations
J Mangas-Sanchez, E Busto, V Gotor-Fernandez… - Organic …, 2012 - ACS Publications
A straightforward synthesis of (S)-3-methylphthalides has been developed, with the key asymmetric step being the bioreduction of 2-acetylbenzonitriles. Enzymatic processes have …
Number of citations: 43 pubs.acs.org
Y Sun, C Lu, B Zhao, M Xue - The Journal of Organic Chemistry, 2020 - ACS Publications
Four chiral dinuclear rare-earth metal complexes [REL 1 ] 2 (RE = Y(1), Eu(2), Nd(3), La (4)) stabilized by Trost proligand H 3 L 1 (H 3 L 1 = (S,S)-2,6-bis[2-(hydroxydiphenylmethyl)…
Number of citations: 15 pubs.acs.org
SH Bertz, RA Hardin, CA Ogle - Journal of the American Chemical …, 2013 - ACS Publications
Typical aldehydes and ketones form π complexes with Me 2 CuLi at low temperatures in tetrahydrofuran. They range in stability from fleeting intermediates at −100 C to entities that …
Number of citations: 10 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.